molecular formula C12H17NO B1266013 N-(4-Butylphenyl)acetamide CAS No. 3663-20-5

N-(4-Butylphenyl)acetamide

Cat. No. B1266013
CAS RN: 3663-20-5
M. Wt: 191.27 g/mol
InChI Key: GDQKURDANTWHBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-Butylphenyl)acetamide and related compounds involves catalytic systems and chemical reactions that allow for the selective formation of these compounds. A notable method includes the use of Pd-based catalytic systems for the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide selectively in a one-pot process, demonstrating the efficiency of such systems in synthesizing acetamide derivatives (Vavasori, Capponi, & Ronchin, 2023).

Molecular Structure Analysis

The molecular structure of N-(4-Butylphenyl)acetamide derivatives has been elucidated through various analytical techniques. Studies have shown that these compounds can crystallize in different forms, with the crystal structure providing insights into the molecular conformation and potential for photocyclization. For instance, the crystal structure of N-(4-butyryl-3-hydroxyphenyl)acetamide monohydrate was analyzed to understand its photochemical properties (Bąkowicz & Turowska-Tyrk, 2010).

Chemical Reactions and Properties

The chemical reactions involving N-(4-Butylphenyl)acetamide derivatives highlight the compound's reactivity and potential applications. For instance, the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide using novel catalysts demonstrates the chemoselectivity and green synthesis approaches for acetamide derivatives (Zhang Qun-feng, 2008).

Physical Properties Analysis

The physical properties of N-(4-Butylphenyl)acetamide derivatives, such as melting points, solubility, and crystal structures, are crucial for understanding their behavior in different environments and applications. Studies on solvatochromism and the effect of hydrogen bonding on the IR spectrum and dipole moment of related compounds provide valuable insights into their physical characteristics (Krivoruchka et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the applications and functionality of N-(4-Butylphenyl)acetamide derivatives. For example, the study on chemoselective acetylation of 2-aminophenol using immobilized lipase sheds light on the mechanistic aspects and kinetics of acetamide formation, highlighting the compound's versatile chemical behavior (Magadum & Yadav, 2018).

Scientific Research Applications

  • Synthesis of Antimalarial Drugs : N-(2-Hydroxyphenyl)acetamide, a derivative of N-(4-Butylphenyl)acetamide, is used as an intermediate in the natural synthesis of antimalarial drugs. This process involves chemoselective monoacetylation using enzymes like Novozym 435, demonstrating the compound's role in medicinal chemistry (Magadum & Yadav, 2018).

  • Herbicide Metabolism Studies : Studies on the metabolism of chloroacetamide herbicides, structurally related to N-(4-Butylphenyl)acetamide, have shown insights into the metabolic pathways and possible environmental and health impacts of these chemicals. The research illustrates how these compounds are processed in liver microsomes of different species (Coleman et al., 2000).

  • Green Synthesis of Dyes : N-(3-Amino-4-methoxyphenyl)acetamide, closely related to N-(4-Butylphenyl)acetamide, is used as an intermediate in the production of azo disperse dyes. This compound is produced through a green synthesis process, highlighting the role of acetamide derivatives in environmentally friendly industrial processes (Zhang Qun-feng, 2008).

  • Catalysis in Organic Synthesis : Research shows the use of N-(4-Butylphenyl)acetamide derivatives in catalytic processes, such as in the hydroformylation of N-(2-propenyl)-β-lactams, which is a key step in the synthesis of functionalized acetamides. This application is vital in the synthesis of biologically relevant compounds (Dekeukeleire et al., 2010).

  • Molecular Interaction Studies : N-[4-(Ethylsulfamoyl)phenyl]acetamide, another derivative, has been studied for its structural parameters, electron behavior, and biological properties. This research provides insights into the reactivity and potential biological applications of these compounds (Bharathy et al., 2021).

  • Development of Therapeutic Agents : Studies have been conducted on the synthesis of various N-(4-Butylphenyl)acetamide derivatives to evaluate their potential as anticancer, anti-inflammatory, and analgesic agents. These studies are significant for the development of new drugs with therapeutic applications (Rani et al., 2014).

Safety And Hazards

N-(4-Butylphenyl)acetamide should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of exposure or concern, medical attention should be sought .

properties

IUPAC Name

N-(4-butylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-3-4-5-11-6-8-12(9-7-11)13-10(2)14/h6-9H,3-5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQKURDANTWHBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190098
Record name Acetamide, N-(4-butylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Butylphenyl)acetamide

CAS RN

3663-20-5
Record name Acetamide, N-(4-butylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(4-butylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

95.0 g (0.64 mol) of p-normalbutylaniline was dissolved in 170 ml of glacial acetic acid. 81.3 g (0.80 mol) of acetic anhydride was then added dropwise to the solution at a temperature of 30° C. After the completion of dropwise addition, the reaction mixture was then allowed to undergo reaction at a temperature of 40° C. for 1 hour. The reaction solution was then poured into 600 ml of water. The resulting crystal was filtered off, washed with water, and then dried. The crystal thus obtained was then recrystallized from a mixture of 120 ml of toluene and 1,000 ml of n-hexane to obtain 117.5 g (yield: 96.4%) of p-normalbutylacetanilide. The melting point of the crystal was from 105.5° C. to 106.0° C.
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95 g
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170 mL
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81.3 g
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600 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To 4-butyl aniline (20 g; 134 mmol) dissolved in toluene (160 mL) with stirring was added 4-dimethylaminopyridine (0.82 g; 6.70 mmol) and triethylamine (26.0 mL; 188 mmol). The mixture was then treated with acetic anhydride (15.2 mL; 161 mmol) dropwise via an addition funnel over 30 minutes. After addition, the ice bath was removed and the reaction mixture was stirred for 12 hours at room temperature. The mixture was poured into aqueous hydrochloric acid (240 mL; 2M) and stirred 20 minutes. The layers were separated and the organic layer was washed with water. The organic layer was separated and crystals formed while standing. The resulting precipitate was isolated by filtration and dried under vacuum to give the title product as white crystals (15.0 g).
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20 g
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reactant
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160 mL
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15.2 mL
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26 mL
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0.82 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
L Menini, JC da Cruz Santos… - Advanced Synthesis & …, 2008 - Wiley Online Library
Nuclear oxybromination of unprotected aromatic primary amines catalyzed by copper(II) acetate [Cu(OAc) 2 ] under mild conditions has been developed, in which bromide ions are used …
Number of citations: 66 onlinelibrary.wiley.com
A Syrovaya, N Chalenko, A Demchenko - 2016 - repo.knmu.edu.ua
Synthesis of new 4-amino-5-(pyridin-4-yl)-1,2,4-triazole(4H)-3-ylthio-acetamides and their pyrrolyl derivatives is described in an article. The initial compound – 4-amino-3-thio-5-(pyridin-…
Number of citations: 3 repo.knmu.edu.ua
V Mandadapu - 2014 - unsworks.unsw.edu.au
This thesis describes the combined drug delivery methodologies utilising the host-guest chemistry between cucurbit [7-8] uril, hydrogels and a variety of albendazole (ABZ) derivatives. …
Number of citations: 3 unsworks.unsw.edu.au
A Koseoglu, T Gul, AE Acar - Journal of Heterocyclic Chemistry, 2016 - Wiley Online Library
A systematic study on the synthesis of 8‐aminoquinoline derivatives with an n‐butyl group at each alternate position of the quinoline ring was carried out. Skraup Reaction and its …
Number of citations: 1 onlinelibrary.wiley.com
W Rauf, AL Thompson, JM Brown - Dalton Transactions, 2010 - pubs.rsc.org
The Pd(II)-catalysed oxidative counterpart of the Heck reaction, originally described by Fujiwara and Moritani, has been studied in detail by a combination of NMR, single-crystal X-ray …
Number of citations: 39 pubs.rsc.org
BC Giacobbo, K Pissinate, V Rodrigues-Junior… - European Journal of …, 2017 - Elsevier
2-(Quinolin-4-yloxy)acetamides have been described as potent and selective in vitro inhibitors of Mycobacterium tuberculosis (Mtb) growth. Herein, a new series of optimized …
Number of citations: 44 www.sciencedirect.com

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